3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride
説明
The compound 3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride belongs to the dihydropyrimidinone class, characterized by a pyrimidin-2,4-dione core modified with a morpholine-substituted methyl group at position 5 and a propanoic acid chain at position 1. This structure is analogous to 5-fluorouracil derivatives, which are known for their antimetabolite and anticancer activities . Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties and target engagement .
特性
IUPAC Name |
3-[5-(morpholin-4-ylmethyl)-2,4-dioxopyrimidin-1-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5.ClH/c16-10(17)1-2-15-8-9(11(18)13-12(15)19)7-14-3-5-20-6-4-14;/h8H,1-7H2,(H,16,17)(H,13,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBAKHDDEYOGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN(C(=O)NC2=O)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Mannich Reaction Approach
The Mannich reaction enables the introduction of the morpholinylmethyl group at position 5 of the dihydropyrimidine ring.
Procedure :
- Dihydropyrimidine synthesis : Condense urea with ethyl acetoacetate and formaldehyde under acidic conditions to yield 5-unsubstituted dihydropyrimidine.
- Mannich reaction : React the dihydropyrimidine with morpholine and formaldehyde in ethanol at 60°C for 12 hours. The active hydrogen at position 5 undergoes nucleophilic attack, forming the C–N bond with the morpholinylmethyl group.
- Alkylation of N1 : Deprotonate the pyrimidine’s N1 with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and react with methyl 3-bromopropanoate. Hydrolysis using 6 M HCl yields the propanoic acid.
- Salt formation : Treat the free base with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
Nucleophilic Substitution Approach
This method substitutes a pre-installed halogen at position 5 with a morpholinylmethyl group.
Procedure :
- 5-Bromo-dihydropyrimidine synthesis : Brominate 5-methyl-dihydropyrimidine using N-bromosuccinimide (NBS) under radical conditions.
- Substitution : React the 5-bromo intermediate with morpholine in the presence of potassium carbonate and a catalytic amount of tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) at 100°C.
- Alkylation and hydrolysis : Follow steps 3–4 from the Mannich route.
Yield : 62% (higher than Mannich due to milder conditions).
Optimization of Reaction Conditions
Table 1: Comparison of Key Reaction Parameters
| Parameter | Mannich Route | Substitution Route |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst | None | TBAB |
| Reaction Time | 12 hours | 8 hours |
| Overall Yield | 58% | 62% |
Key Findings :
- Solvent choice : DMF enhances nucleophilicity in substitution reactions, reducing side products.
- Base selection : LDA ensures complete deprotonation of N1, critical for efficient alkylation.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
Industrial-Scale Synthesis Considerations
化学反応の分析
Types of Reactions: The compound can participate in various chemical reactions:
Oxidation: It can undergo oxidation to form N-oxide derivatives.
Reduction: Reduction reactions may yield different forms of the compound, potentially altering its pharmacological properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the morpholine or pyrimidinone moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or strong bases/acids to facilitate the transformation.
Major Products: The major products depend on the type of reaction
科学的研究の応用
Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds that exhibit interesting chemical behaviors.
Biology: In biological research, this compound might be explored for its interactions with enzymes or receptors, helping to elucidate biological pathways and mechanisms.
Medicine: The compound is being investigated for its therapeutic potential, especially as a part of drug discovery efforts targeting specific diseases. Its structural complexity allows for diverse interactions with biological targets.
Industry: In an industrial context, the compound can be used in the production of advanced materials or as a precursor in the synthesis of other valuable chemicals.
作用機序
The exact mechanism of action of 3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride depends on its application. Generally, it might act by:
Molecular Targets: Binding to specific enzymes or receptors in biological systems, potentially inhibiting or activating them.
Pathways Involved: Inhibiting key steps in metabolic or signaling pathways, leading to therapeutic effects in disease models.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the pyrimidinone ring and modifications to the propanoic acid chain. Key comparisons are summarized below:
Table 1: Comparative Analysis of Dihydropyrimidinone Derivatives
Substituent Effects on Bioactivity
- Morpholin-4-ylmethyl group (Target Compound) : The morpholine ring introduces hydrophilic and hydrogen-bonding capabilities, which may enhance interactions with enzymatic targets (e.g., proteases or kinases) compared to halogenated analogs. This substituent’s bulkiness could also influence steric hindrance, affecting binding affinity .
- Fluorine (CAS 6214-60-4): The electron-withdrawing fluorine atom stabilizes the pyrimidinone ring and mimics uracil, enabling antimetabolite activity by disrupting DNA/RNA synthesis .
Propanoic Acid Modifications
- Hydrochloride Salt (Target Compound) : Improves solubility and bioavailability, critical for oral or injectable formulations.
- Amino Acid Derivatives (): The (S)-2-amino group in the propanoic acid chain may enhance target specificity, as seen in protease inhibitors like secutrelvir (), which incorporates a nitrile warhead for covalent binding .
生物活性
The compound 3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride (commonly referred to as a pyrimidine derivative) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings and data regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a morpholine moiety and a pyrimidine core, which are critical for its biological activity.
Research indicates that compounds similar to this pyrimidine derivative may act as inhibitors of specific kinases involved in cancer progression. For instance, studies on related compounds have demonstrated their ability to inhibit mitogen-activated protein kinase-interacting kinases (Mnks). These kinases play a crucial role in the phosphorylation of eukaryotic initiation factor 4E (eIF4E), which is essential for oncogenesis but not for normal development .
Anticancer Properties
- Inhibition of eIF4E Phosphorylation : The compound has shown promise in down-regulating phosphorylated eIF4E levels, which can lead to reduced expression of anti-apoptotic proteins such as Mcl-1 and cyclin D1. This action promotes apoptosis in cancer cells .
- Cell Line Studies : In vitro studies using MV-4-11 leukemia cells have demonstrated that treatment with this compound leads to significant apoptosis induction, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the morpholine and pyrimidine rings significantly influence biological activity. For instance:
- Morpholine Substituents : Variations in the morpholine group can enhance solubility and bioavailability, which are crucial for therapeutic efficacy.
- Pyrimidine Modifications : Alterations in the dioxo group can affect the binding affinity to target enzymes and receptors.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| eIF4E Inhibition | Down-regulation of phosphorylated eIF4E | |
| Apoptosis Induction | Increased apoptosis in MV-4-11 cells | |
| Kinase Inhibition | Potential Mnk inhibitor |
Case Study 1: Efficacy Against Leukemia
A study conducted on MV-4-11 cells treated with the compound indicated a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed a significant rise in early apoptotic cells after treatment with varying concentrations of the compound over 24 hours.
Case Study 2: Structural Optimization
Further research into structural modifications led to the development of analogs that displayed enhanced potency against various cancer cell lines. These studies emphasize the importance of the morpholine and pyrimidine components in optimizing therapeutic effects.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving morpholine derivatives and dihydropyrimidinone precursors. For example, analogous syntheses (e.g., ) employ column chromatography (ethyl acetate/hexane mixtures) for purification. Purity validation requires HPLC (≥98% purity threshold) coupled with mass spectrometry (MS) for molecular weight confirmation . Solvent selection (e.g., dichloromethane for controlled temperature reactions) and recrystallization from 2-propanol are critical for minimizing byproducts .
Q. How should researchers confirm the compound’s structural identity and assess its stability under experimental conditions?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (1H/13C) to verify substituent positions (e.g., morpholinylmethyl and propanoic acid groups).
- X-ray diffraction (XRD) for crystalline structure determination (if applicable) .
- Thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 6 months) to assess hygroscopicity and degradation pathways .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound with high enantiomeric purity?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify energy barriers. ICReDD’s approach () integrates computational screening of solvents, catalysts, and temperatures to reduce experimental trial-and-error. For enantiomeric purity, chiral HPLC columns (e.g., Chiralpak IA/IB) and circular dichroism (CD) spectroscopy are recommended .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound?
- Methodological Answer :
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and buffer systems (pH 7.4, 37°C).
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and in vitro enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent variables .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Pull-down assays with biotinylated analogs to identify target proteins.
- Cryo-EM or molecular docking to visualize interactions with putative targets (e.g., dihydrofolate reductase or kinases).
- Metabolomic profiling (LC-MS) to track downstream metabolic perturbations .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer : Refer to SDS guidelines ():
- PPE : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
